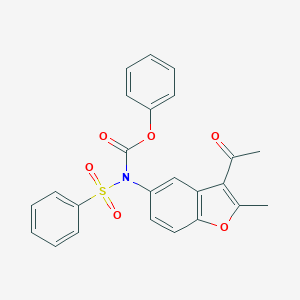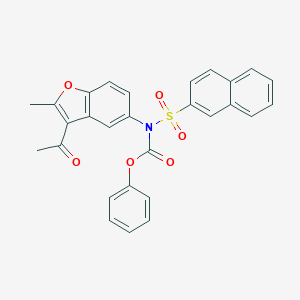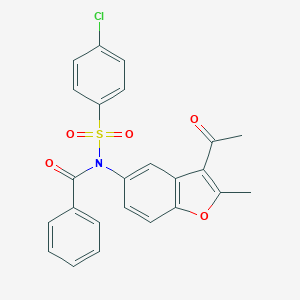
6'-bromo-6-chloro-2-morpholin-4-yl-4,4'-biphenyl-3,2'-biquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-6’-chloro-2’-morpholin-4-yl-4,4’-diphenyl-[2,3’]biquinolinyl is a complex organic compound with the molecular formula C34H25BrClN3O and a molecular weight of 606.9 g/mol This compound is characterized by the presence of bromine, chlorine, and morpholine functional groups attached to a biquinolinyl core structure
準備方法
The synthesis of 6-Bromo-6’-chloro-2’-morpholin-4-yl-4,4’-diphenyl-[2,3’]biquinolinyl typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Biquinolinyl Core: This step involves the coupling of two quinoline derivatives under specific conditions to form the biquinolinyl core.
Introduction of Bromine and Chlorine: Halogenation reactions are employed to introduce bromine and chlorine atoms at the desired positions on the biquinolinyl core.
Attachment of the Morpholine Group: The morpholine group is introduced through nucleophilic substitution reactions, where a suitable leaving group on the biquinolinyl core is replaced by the morpholine moiety.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
化学反応の分析
6-Bromo-6’-chloro-2’-morpholin-4-yl-4,4’-diphenyl-[2,3’]biquinolinyl can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms with different functional groups.
Substitution: Nucleophilic substitution reactions can replace the halogen atoms (bromine and chlorine) with other functional groups, such as alkyl or aryl groups, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
6-Bromo-6’-chloro-2’-morpholin-4-yl-4,4’-diphenyl-[2,3’]biquinolinyl has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It may be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism by which 6-Bromo-6’-chloro-2’-morpholin-4-yl-4,4’-diphenyl-[2,3’]biquinolinyl exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar compounds to 6-Bromo-6’-chloro-2’-morpholin-4-yl-4,4’-diphenyl-[2,3’]biquinolinyl include other biquinolinyl derivatives with different substituents. Some examples are:
6-Bromo-2-morpholin-4-yl-1,3-benzothiazole: This compound has a similar morpholine group but a different core structure.
Indolyl and oxochromenyl xanthenone derivatives: These compounds share some structural similarities and have been studied for their biological activities.
The uniqueness of 6-Bromo-6’-chloro-2’-morpholin-4-yl-4,4’-diphenyl-[2,3’]biquinolinyl lies in its specific combination of functional groups and the biquinolinyl core, which confer distinct chemical and biological properties.
特性
分子式 |
C34H25BrClN3O |
|---|---|
分子量 |
606.9g/mol |
IUPAC名 |
4-[3-(6-bromo-4-phenylquinolin-2-yl)-6-chloro-4-phenylquinolin-2-yl]morpholine |
InChI |
InChI=1S/C34H25BrClN3O/c35-24-11-13-29-27(19-24)26(22-7-3-1-4-8-22)21-31(37-29)33-32(23-9-5-2-6-10-23)28-20-25(36)12-14-30(28)38-34(33)39-15-17-40-18-16-39/h1-14,19-21H,15-18H2 |
InChIキー |
YQQGLOIUKWYSEU-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NC3=C(C=C(C=C3)Cl)C(=C2C4=NC5=C(C=C(C=C5)Br)C(=C4)C6=CC=CC=C6)C7=CC=CC=C7 |
正規SMILES |
C1COCCN1C2=NC3=C(C=C(C=C3)Cl)C(=C2C4=NC5=C(C=C(C=C5)Br)C(=C4)C6=CC=CC=C6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-[(4-ethylphenyl)sulfonyl]benzamide](/img/structure/B407460.png)
